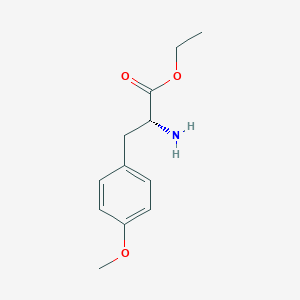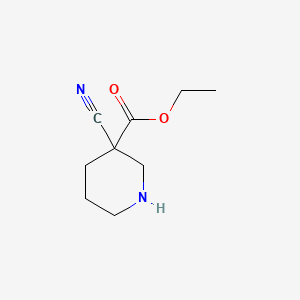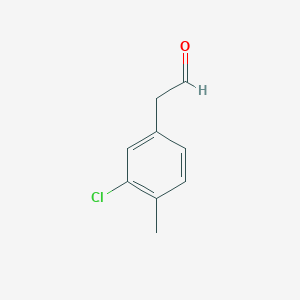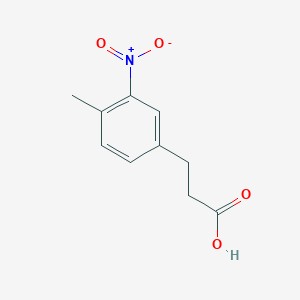![molecular formula C9H17N2NaO4 B13566770 Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate typically involves the protection of an amine with the BOC group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide.
Substitution: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide are used for the initial protection of the amine.
Major Products
The major product formed from the deprotection of this compound is the free amine, which can then be used in further synthetic applications .
Applications De Recherche Scientifique
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action for Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate. This protects the amine from unwanted reactions. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound featuring a BOC-protected amine, used in similar applications.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with similar protective properties.
Uniqueness
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate is unique in its specific structure and the presence of the sodium ion, which can influence its solubility and reactivity compared to other BOC-protected compounds .
Propriétés
Formule moléculaire |
C9H17N2NaO4 |
|---|---|
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
sodium;2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O4.Na/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13;/h4-6,10H2,1-3H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
SGRHIYNMXJUESK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N(CCN)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)


![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)

![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)



